
9-Chloro-4,5-dimethoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-4,5-dimethoxyacridine is a heteroaromatic compound belonging to the acridine family. Acridines are known for their tricyclic structure containing a nitrogen atom. This particular compound is characterized by the presence of chlorine and methoxy groups at the 9th, 4th, and 5th positions, respectively. Acridine derivatives have been widely studied due to their diverse applications in medicinal chemistry, particularly as antibiotics, antimalarials, and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4,5-dimethoxyacridine typically begins with 4,5-dimethoxyacridone as the starting material. The process involves halogenation at the 9th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: 9-Chloro-4,5-dimethoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form acridone derivatives or reduced to acridane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) in methanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of 9-substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of acridane derivatives.
科学的研究の応用
9-Chloro-4,5-dimethoxyacridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Chloro-4,5-dimethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in the replication process .
類似化合物との比較
- 9-Bromo-4,5-dimethoxyacridine
- 9-Fluoro-4,5-dimethoxyacridine
- 9-Triflate-4,5-dimethoxyacridine
- 9-Lithiated-4,5-dimethoxyacridine
Comparison:
- 9-Bromo-4,5-dimethoxyacridine: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different photophysical properties .
- 9-Fluoro-4,5-dimethoxyacridine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity .
- 9-Triflate-4,5-dimethoxyacridine: The triflate group enhances its reactivity in cross-coupling reactions .
- 9-Lithiated-4,5-dimethoxyacridine: Highly reactive intermediate used in various organic transformations .
9-Chloro-4,5-dimethoxyacridine stands out due to its unique combination of chlorine and methoxy groups, which impart specific chemical and photophysical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
89784-84-9 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC名 |
9-chloro-4,5-dimethoxyacridine |
InChI |
InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3 |
InChIキー |
PWMQDSYKIUIZDV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


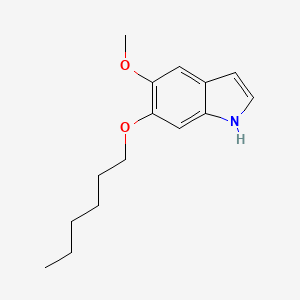

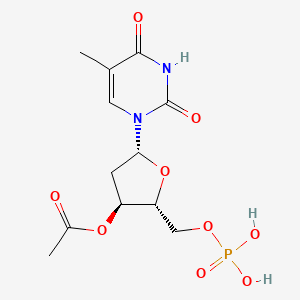
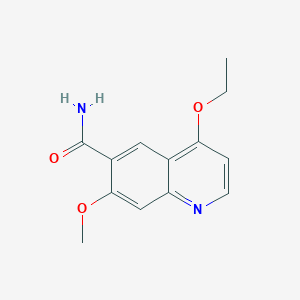
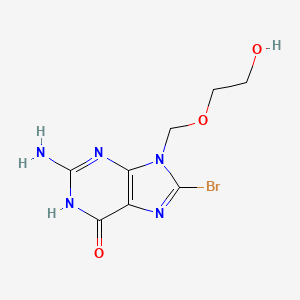
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
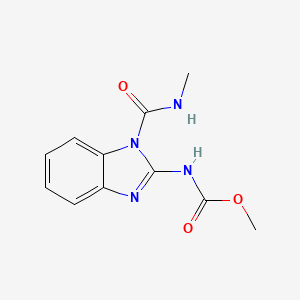

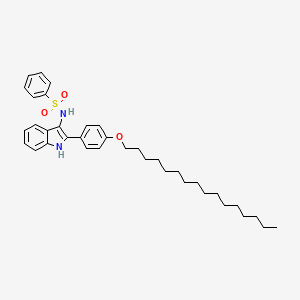
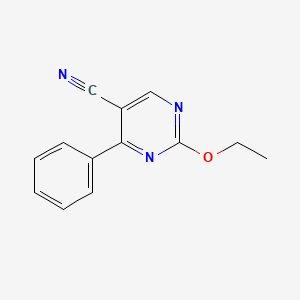
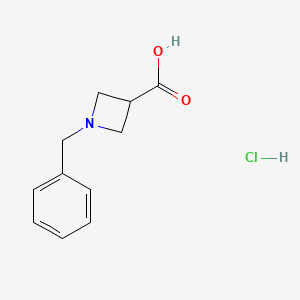
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
